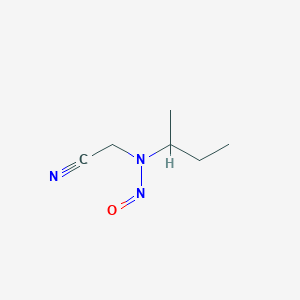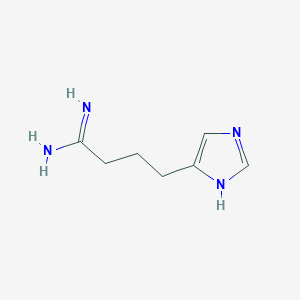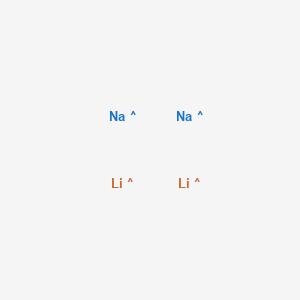
2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one is an organic compound with a unique structure that includes a butenone backbone substituted with a 4-methylphenyl group and two methyl groups at the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with 2-methylpropanal in the presence of a base such as tetrabutylammonium iodide. The resulting intermediate is then reduced using sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学的研究の応用
2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved may include oxidation-reduction cycles, nucleophilic attacks, and radical formation.
類似化合物との比較
1-(4-Methylphenyl)-3-buten-1-ol: This compound has a similar structure but includes a hydroxyl group instead of a ketone.
2,2-Dimethyl-3-(3-methylphenyl)propanol: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2,2-Dimethyl-1-(4-methylphenyl)but-3-en-1-one is unique due to its specific substitution pattern and the presence of both a butenone backbone and a 4-methylphenyl group
特性
CAS番号 |
133480-23-6 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
2,2-dimethyl-1-(4-methylphenyl)but-3-en-1-one |
InChI |
InChI=1S/C13H16O/c1-5-13(3,4)12(14)11-8-6-10(2)7-9-11/h5-9H,1H2,2-4H3 |
InChIキー |
ZXZLZEYBVGIPGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


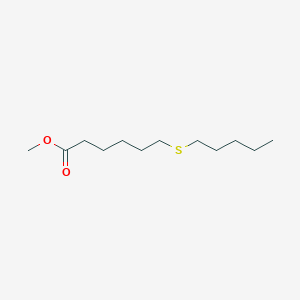
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)

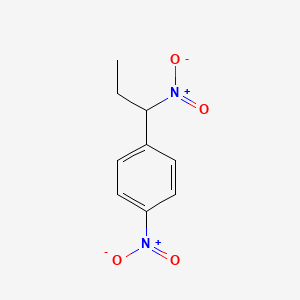
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
